molecular formula C15H10N2O B2394790 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile CAS No. 220696-22-0

5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile

Cat. No.: B2394790
CAS No.: 220696-22-0
M. Wt: 234.258
InChI Key: DHRZFQAQKZPEEW-UHFFFAOYSA-N
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Description

“5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile” is a complex organic compound that contains several functional groups including a phenyl group, a pyrrole ring, and a furonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would include a phenyl group (a ring of six carbon atoms, also known as a benzene ring), attached to a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a furonitrile group (a five-membered ring with four carbon atoms, one oxygen atom, and a nitrile group) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrole rings, for example, are involved in various chemical reactions due to the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrrole ring are often highly soluble in water and other polar solvents .

Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of compounds including 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile derivatives have been investigated as novel angiotensin II receptor antagonists. These compounds were studied for their potential to inhibit the angiotensin-induced blood pressure increase in rats, indicating their possible application in the treatment of hypertension (Bovy et al., 1993).

Potential Anti-Inflammatory and Analgesic Agent

Research focused on a novel structural analog of Celecoxib, structurally similar to this compound, demonstrated significant anti-inflammatory and analgesic activities. The compound showed a promising profile in reducing carrageenan-induced paw edema and potential organ toxicity (Zlatanova et al., 2019).

Scaffold for CB Receptor Ligands

The 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide scaffold, closely related to the this compound structure, has shown effectiveness as a scaffold for the design of cannabinoid receptor ligands. This highlights its potential for the development of new therapeutic agents targeting the cannabinoid receptors (Piscitelli et al., 2011).

Neuropsychopharmacological and Analgesic Effects

Pyrrole analogs of lefetamine, bearing the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, have been synthesized and evaluated for their neuropsychopharmacological, analgesic, and anti-inflammatory activities. These compounds, similar in structure to this compound, showed analgesic effects comparable to lefetamine but without its neurotoxicity, indicating potential for safer pain management (Massa et al., 1989).

Antimalarial Activity

Research has indicated the potential of this compound derivatives in antimalarial treatments. A series of compounds were synthesized and evaluated for their antimalarial potency against Plasmodium berghei in mice, showing promising results and encouraging clinical trials in humans (Werbel et al., 1986).

Properties

IUPAC Name

5-phenyl-2-pyrrol-1-ylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c16-11-13-10-14(12-6-2-1-3-7-12)18-15(13)17-8-4-5-9-17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRZFQAQKZPEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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